1,7-Dimethylxanthine-d3
Description
Significance of Stable Isotope Labeling in Biomedical and Environmental Sciences
The application of stable isotope labeling has revolutionized research in both biomedical and environmental fields. silantes.com In biomedical sciences, deuterated compounds are crucial for studying drug metabolism, pharmacokinetics, and the mechanisms of disease. nih.govacs.org By introducing a deuterated version of a drug or metabolite into a biological system, scientists can accurately track its absorption, distribution, metabolism, and excretion (ADME). acs.org This is often achieved using sensitive analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which can differentiate between the labeled and unlabeled molecules. acs.org This approach provides a clearer understanding of metabolic pathways and can help in identifying potential drug-drug interactions or toxic metabolites. nih.govacs.org Furthermore, stable isotopes are used to investigate metabolic disorders and diseases by tracing the flow of metabolites through various biochemical pathways.
In environmental sciences, stable isotope-labeled compounds serve as powerful tracers for monitoring the fate and transport of pollutants, understanding nutrient cycling, and studying microbial activity in ecosystems. silantes.com For instance, researchers can track the degradation of a deuterated pesticide in soil or water to determine its environmental persistence and potential for bioaccumulation. This information is vital for assessing the environmental impact of chemicals and developing remediation strategies. The use of stable isotopes also extends to ecological studies, where they help in delineating food webs and understanding trophic interactions within an ecosystem.
Overview of 1,7-Dimethylxanthine-d3 as a Research Probe and Analytical Standard
1,7-Dimethylxanthine, also known as paraxanthine (B195701), is the primary metabolite of caffeine (B1668208) in humans. pharmgkb.orgchemicalbook.com Its deuterated form, this compound, serves as a valuable internal standard for the quantification of paraxanthine and caffeine in biological samples, such as plasma and urine. chemicalbook.com In quantitative analysis using methods like high-performance liquid chromatography (HPLC) or mass spectrometry, an internal standard is a compound of known concentration added to a sample to correct for variations in sample processing and instrument response. researchgate.net The use of a stable isotope-labeled internal standard like this compound is ideal because its chemical and physical properties are nearly identical to the analyte being measured (paraxanthine), ensuring similar behavior during extraction and analysis, but its slightly higher mass allows it to be distinguished by the detector. bdg.co.nz
The precise quantification of paraxanthine is important in various research contexts. For example, the ratio of paraxanthine to caffeine in the body can be used as a phenotypic probe for the activity of the enzyme CYP1A2, which is responsible for caffeine metabolism. pharmgkb.org By using this compound as an internal standard, researchers can obtain highly accurate and reliable measurements of this ratio, aiding in pharmacogenetic studies. This deuterated compound is a key tool for ensuring the accuracy of data in clinical toxicology and drug monitoring studies involving caffeine. chemicalbook.comresearchgate.net
Table 1: Chemical and Physical Properties of 1,7-Dimethylxanthine
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄O₂ | pharmgkb.orgnih.gov |
| Molecular Weight | 180.16 g/mol | nih.govsigmaaldrich.com |
| IUPAC Name | 1,7-dimethyl-3H-purine-2,6-dione | nih.gov |
| Melting Point | 294-296 °C | sigmaaldrich.com |
| Synonyms | Paraxanthine, 17X | pharmgkb.org |
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅D₃N₄O₂ | bdg.co.nz |
| Molecular Weight | 183.18 g/mol | bdg.co.nz |
| Chemical Name | 3,7-Dihydro-1-(methyl-d3)-7-methyl-1H-purine-2,6-dione | |
| Isotopic Purity | Typically >98% | bdg.co.nz |
Properties
Molecular Formula |
C7H5D3N4O2 |
|---|---|
Molecular Weight |
183.18 |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for producing high-purity 1,7-Dimethylxanthine-d3, and how do isotopic labeling techniques influence yield and stability?
- Methodological Answer : Synthesis typically involves deuteration of 1,7-Dimethylxanthine using deuterated reagents (e.g., D₂O or deuterated methylating agents). Yield optimization requires precise control of reaction conditions (temperature, pH, catalyst). Stability testing via HPLC or LC-MS under varied storage conditions (e.g., temperature, light exposure) is critical to assess isotopic integrity .
Q. How can researchers distinguish this compound from its non-deuterated analog in metabolic studies using analytical techniques?
- Methodological Answer : Mass spectrometry (MS) is the gold standard. Deuterated compounds exhibit a +3 m/z shift compared to non-deuterated analogs. Pairing MS with chromatography (e.g., LC-MS/MS) improves specificity, especially in complex biological matrices. Calibration curves using certified reference standards are essential for quantification .
Q. What are the primary metabolic pathways of this compound in mammalian systems, and how do these compare to its non-deuterated counterpart?
- Methodological Answer : In vivo studies using rodent models or hepatocyte assays can map metabolites via isotopic tracing. Deuterated compounds may exhibit altered pharmacokinetics due to kinetic isotope effects (KIE). Compare urinary/fecal excretion profiles and plasma half-lives using MS-based metabolomics .
Advanced Research Questions
Q. How can researchers design experiments to isolate the kinetic isotope effects (KIEs) of this compound in enzymatic reactions involving cytochrome P450 isoforms?
- Methodological Answer : Use recombinant CYP enzymes (e.g., CYP1A2) in vitro to measure reaction rates (e.g., demethylation) for deuterated vs. non-deuterated substrates. Calculate KIE as , where is the rate constant. Control for enzyme activity via fluorometric assays or NADPH consumption .
Q. What experimental strategies resolve contradictory data in receptor-binding studies of this compound (e.g., adenosine receptor affinity vs. off-target effects)?
- Methodological Answer : Conduct competitive binding assays (e.g., radioligand displacement) with pure receptor subtypes (ADORA1, ADORA2A). Validate specificity using knockout cell lines or siRNA silencing. Cross-validate with functional assays (e.g., cAMP modulation) to confirm mechanistic relevance .
Q. How should researchers optimize isotopic dilution mass spectrometry (IDMS) protocols to minimize matrix effects when quantifying this compound in biological samples?
- Methodological Answer : Spike samples with a known quantity of a stable isotope internal standard (e.g., ¹³C-labeled analog). Use matrix-matched calibration standards to correct for ion suppression/enhancement. Validate recovery rates via spike-and-recovery experiments across multiple matrices (e.g., plasma, urine) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in toxicity assays?
- Methodological Answer : Fit data to nonlinear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to address variability in biological replicates .
Q. How can researchers mitigate batch-to-batch variability in deuterated compound synthesis for reproducible in vivo studies?
- Methodological Answer : Implement quality control (QC) protocols, including NMR for deuterium incorporation (>98%) and LC-MS for purity (>95%). Document synthesis conditions (e.g., reagent lot numbers, reaction times) and use standardized reference materials for cross-batch normalization .
Ethical and Technical Considerations
Q. What are the ethical guidelines for using deuterated compounds in preclinical studies, particularly regarding isotopic waste disposal?
- Methodological Answer : Follow institutional safety protocols for deuterated waste (e.g., segregation, incineration). Conduct environmental risk assessments for isotopic persistence. Document compliance with regulations like EPA’s Toxic Substances Control Act (TSCA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
